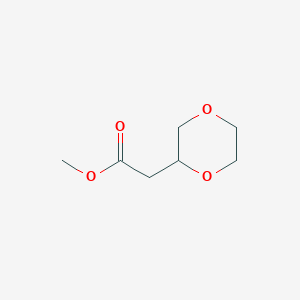

Methyl 2-(1,4-dioxan-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(1,4-dioxan-2-yl)acetate” is a chemical compound with the molecular formula C7H12O4 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(1,4-dioxan-2-yl)acetate” can be represented by the InChI code: 1S/C7H12O4/c1-9-7(8)4-6-5-10-2-3-11-6/h6H,2-5H2,1H3 . This indicates that the compound has 7 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis

“Methyl 2-(1,4-dioxan-2-yl)acetate” is a liquid at room temperature with a molecular weight of 160.17 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Synthesis and Structural Analysis

- Luna et al. (2009) detailed the synthesis of new 1,8-dioxooctahydroxanthenes, including the analysis of Methyl 2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)acetate, providing insights into the molecular structure and cyclization processes using iodine catalysis L. Luna, R. Cravero, R. Faccio, H. Pardo, Á. Mombrú, G. Seoane, 2009, European Journal of Organic Chemistry.

Hydrogenation and Functionalization

- Sukhorukov et al. (2008) studied the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, leading to the production of various biologically relevant compounds, illustrating the potential of using methyl 2-(1,4-dioxan-2-yl)acetate derivatives in synthetic organic chemistry A. Sukhorukov, A. V. Lesiv, O. Eliseev, Yulia A. Khomutova, S. Ioffe, A. Borissova, 2008, European Journal of Organic Chemistry.

Metabolic Studies and Biological Activity

- Varma et al. (2006) isolated phenylacetic acid derivatives and 4-epiradicinol from Curvularia lunata culture, indicating the metabolic versatility of microorganisms in transforming similar compounds and their potential biological activities Gouri B. Varma, M. Fatope, R. Marwah, M. Deadman, Fathiya K Al-Rawahi, 2006, Phytochemistry.

Catalysis and Aromatic Compound Synthesis

- Climent et al. (2002) explored the synthesis of aromatic compounds with specific scent profiles through the acetalization reaction involving methyl naphthyl ketone and propylene glycol, showcasing the application of related chemistry in flavor and fragrance industries M. Climent, A. Velty, A. Corma, 2002, Green Chemistry.

Environmental and Degradation Studies

- Stefan and Bolton (1998) investigated the UV/Hydrogen Peroxide process for the degradation of 1,4-Dioxane, an EPA priority pollutant, demonstrating the relevance of understanding the degradation mechanisms of similar cyclic ethers in environmental science M. Stefan, J. Bolton, 1998, Environmental Science & Technology.

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Dioxane, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation, drowsiness, or dizziness. It is also classified as likely to be carcinogenic to humans . While this does not directly apply to “Methyl 2-(1,4-dioxan-2-yl)acetate”, it gives an idea of the potential hazards associated with similar compounds.

properties

IUPAC Name |

methyl 2-(1,4-dioxan-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-9-7(8)4-6-5-10-2-3-11-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKQAURMEYFERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1,4-dioxan-2-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-bromo-2-(2-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2758387.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2758389.png)

![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)

![6-chloro-N-[3-(pyridazin-3-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2758399.png)

![Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2758400.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2758401.png)

![6-Cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2758404.png)